molecular formula C12H17Cl2NO B1419723 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-64-6

3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1419723
CAS No.: 1185297-64-6
M. Wt: 262.17 g/mol
InChI Key: LXIQUQBFERUTJD-UHFFFAOYSA-N
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Description

Structural Characterization of 3-[(3-Chlorophenoxy)methyl]piperidine Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound consists of a six-membered saturated nitrogen-containing heterocycle with a chlorophenoxymethyl substituent positioned at the 3-carbon of the piperidine ring. The compound exists as a hydrochloride salt, which enhances its water solubility and stability compared to the free base form. The molecular framework incorporates three distinct structural domains: the piperidine ring system, the methylene linker, and the 3-chlorophenoxy aromatic unit, each contributing to the overall conformational preferences and physicochemical properties of the molecule.

The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, similar to cyclohexane but with the nitrogen atom introducing electronic and steric perturbations that influence the conformational equilibrium. The nitrogen atom in the piperidine ring exists in a pyramidal geometry with bond angles slightly compressed from the ideal tetrahedral arrangement due to the cyclic constraint. The chlorophenoxy group attached through the methylene bridge provides additional conformational flexibility while maintaining the aromatic character that contributes to molecular recognition properties.

The presence of the chlorine substituent on the phenoxy ring introduces both electronic and steric effects that influence the overall molecular conformation and intermolecular interactions. The chlorine atom, being an electron-withdrawing group, affects the electron density distribution across the aromatic system and can participate in halogen bonding interactions. The spatial arrangement of these functional groups creates a three-dimensional molecular architecture that determines the compound's binding affinity and selectivity for biological targets.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for substituted heterocycles, where the piperidine ring serves as the parent structure with numerical designation of substituent positions. The complete systematic name identifies the compound as this compound, indicating the position of attachment on both the piperidine ring and the aromatic system. This nomenclature system provides unambiguous identification of the molecular structure and connectivity pattern.

Properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10;/h1,4-5,7,10,14H,2-3,6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQUQBFERUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

A typical synthesis might involve the following steps:

  • Step 1: Preparation of Piperidine Intermediates

    • Start with a protected piperidine derivative (e.g., N-benzyl-3-piperidone) and perform a Grignard reaction with an appropriate halide to introduce the phenyl or phenoxy group.
  • Step 2: Introduction of the Phenoxy Group

    • If the target compound requires a phenoxy group, this might be introduced via nucleophilic substitution or etherification reactions.
  • Step 3: Deprotection and Hydrochloride Formation

    • Remove any protecting groups from the piperidine nitrogen.
    • Convert the free base into its hydrochloride salt by reaction with hydrochloric acid.

Analysis of Preparation Methods

The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

Method Key Steps Advantages Challenges
Grignard Reaction Introduction of aryl groups via Grignard reagents High yield, mild conditions Requires careful control of temperature and reagent handling
Nucleophilic Substitution Introduction of phenoxy groups Versatile, can be performed under various conditions May require activation of the leaving group
Deprotection and Salt Formation Removal of protecting groups and conversion to hydrochloride Simple, high yield Requires careful handling of acids

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy ketones or acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The chlorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties/Applications References
3-[(3-Chlorophenoxy)methyl]piperidine HCl C₁₂H₁₅Cl₂NO (inferred) ~276.17 3-chlorophenoxy, methyl-piperidine linkage Not explicitly reported N/A
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₄H₂₁Cl₂NO 290.20 4-chloro-3-ethylphenoxy group Higher lipophilicity due to ethyl group
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl C₁₃H₁₈Cl₂FNO 294.19 2-chloro-6-fluorobenzyloxymethyl Dual halogen substitution; potential CNS activity
3-(4-Methoxybenzyl)piperidine HCl C₁₃H₂₀ClNO 241.76 4-methoxybenzyl substituent Electron-donating methoxy group
1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine HCl C₁₇H₂₆ClNO·HCl·½H₂O 341.32 Extended propoxypropyl chain, 4-chlorophenyl Enhanced solubility in polar solvents
3-(2-Methylphenoxy)piperidine HCl Not explicitly provided Not reported 2-methylphenoxy substituent Acute toxicity (oral, Category 4)

Substituent Impact on Physicochemical Properties

  • Alkyl vs. Aryl Groups: Ethyl or isopropyl substituents (e.g., in 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl) increase lipophilicity, which may affect blood-brain barrier penetration .
  • Electron-Donating Groups: Methoxy substituents (e.g., 3-(4-Methoxybenzyl)piperidine HCl) reduce electrophilicity compared to chlorophenoxy derivatives, altering metabolic stability .

Biological Activity

Overview

3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12_{12}H16_{16}ClNO·HCl. It is a derivative of piperidine, featuring a chlorophenoxy group that significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorophenoxy group is known to engage with various enzymes and receptors, potentially modulating their activity. The piperidine ring enhances the compound's binding affinity and specificity, making it a valuable candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
  • Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
  • Phospholipidosis Induction : Studies have shown that this compound may induce phospholipidosis, characterized by the excessive accumulation of phospholipids within lysosomes, which can lead to cellular dysfunction .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit various cellular processes. For instance, it has shown significant inhibitory activity against mycobacterial species, indicating potential use in treating infections caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) .

CompoundTarget OrganismMIC50_{50} (µg/mL)Activity
This compoundMycobacterium tuberculosis12.5Inhibitory
This compoundMycobacterium avium6.25Inhibitory

Case Studies

  • Antimicrobial Activity : A study screened various compounds for their effectiveness against drug-resistant strains of Mycobacteria. This compound was among the compounds that exhibited over 50% inhibition against multiple strains, highlighting its potential as an antimicrobial agent .
  • Cellular Effects : In laboratory settings, this compound has been shown to enhance metabolic activity and reduce inflammation at lower doses while exhibiting cytotoxic effects at higher concentrations.

Research Applications

The compound is being investigated for several applications:

  • Medicinal Chemistry : As a lead compound in developing new drugs targeting bacterial infections.
  • Pharmacological Research : To explore its effects on cellular metabolism and signaling pathways.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Compound NameStructural FeaturesBiological Activity
1-(3-Chloro-2-methylpropyl)piperidine hydrochlorideChlorinated piperidine derivativeModerate antimicrobial activity
4-(2-Chlorophenoxy)piperidine hydrochlorideChlorophenoxy functional groupHigh anti-inflammatory activity
3-[(3-Pyridinylmethoxy)methyl]piperidinePyridinyl group instead of chlorophenoxyLimited antibacterial effects

Q & A

How can researchers optimize the synthesis of 3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride to improve yield and purity?

Methodological Answer:

  • Step 1: Select Starting Materials
    Use 3-chlorophenol and piperidine derivatives as precursors. Ensure anhydrous conditions to avoid side reactions involving hydroxyl groups .
  • Step 2: Reaction Optimization
    Employ nucleophilic substitution under base catalysis (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or THF. Monitor temperature (60–80°C) to balance reaction rate and byproduct formation .
  • Step 3: Purification
    Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Purity >98% can be confirmed via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.